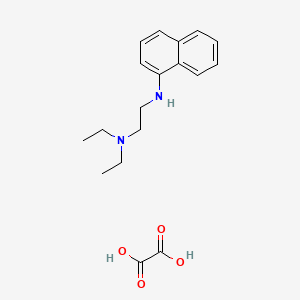

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSPWMHIHYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995985 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74474-31-0, 29473-53-8 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

This technical guide provides a comprehensive overview of the core chemical properties, applications, and safety information for this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental principles, and visual diagrams to facilitate understanding and application.

Core Chemical and Physical Properties

This compound, also known as Tsuda's Reagent, is a naphthalene derivative with specific applications in analytical chemistry and biomedical research.[1] Its key physical and chemical properties are summarized below.

| Property | Data |

| Appearance | White to off-white solid, powder, or crystals.[2][3] |

| Molecular Formula | C₁₈H₂₄N₂O₄[2][4][5][6] |

| Molecular Weight | 332.39 g/mol [1][2][5] |

| Accurate Mass | 332.1736[5] |

| Melting Point | 164-169°C (may decompose).[1][2][3][4][7] |

| Solubility | Soluble in DMSO and Methanol.[2][3][4] |

| CAS Registry Numbers | 29473-53-8[2][5], 74474-31-0[1][8][9] |

| Synonyms | N¹ ,N¹ -diethyl-N² -(1-naphthyl)-1,2-ethanediamine oxalate, N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate, β-Diethylaminoethyl-α-naphthylamine Oxalate[2], Tsuda's Reagent.[1] |

Applications in Research and Development

This compound serves as a versatile reagent in various analytical and synthetic procedures.

-

Analytical Chemistry : It is employed as a colorimetric reagent for the detection of metals and is a key component in methods for the photometric determination of certain antiepileptics.[2][4][] Its structural similarity to N-(1-Naphthyl)ethylenediamine suggests its use in quantitative azo coupling reactions, such as the Griess test for nitrite determination.[11]

-

Biomedical Research : The reagent is used in methodologies for detecting nitrotyrosine and aminotyrosine residues within peptides and proteins.[2][4]

-

Antimicrobial Studies : It has been shown to possess antibacterial properties, functioning by binding to the bacterial cell membrane and inhibiting the uptake of sulfadiazine.[1]

-

Organic Synthesis : It serves as an intermediate in various organic synthesis pathways.[]

Experimental Protocols and Methodologies

Principle of Azo Coupling for Nitrite Detection

This colorimetric assay involves a two-step diazotization reaction.

-

Diazotization : In an acidic medium, a primary amine (e.g., sulfanilamide) reacts with nitrite (NO₂⁻) present in the sample to form a diazonium salt.

-

Azo Coupling : The diazonium salt is then coupled with an aromatic amine, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine, to produce a stable, colored azo dye.

The intensity of the resulting color is directly proportional to the concentration of nitrite in the original sample and can be quantified using spectrophotometry.

Safety, Storage, and Handling

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

Hazard Information The compound is associated with the following hazards:

-

H302 : Harmful if swallowed.[1]

-

H312 : Harmful in contact with skin.[1]

-

H332 : Harmful if inhaled.[1]

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Precautionary Measures and Storage

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C.[1][3] For long-term stability, storing in a cool (<15°C) and dark place is advisable.

-

Handling : Use in a well-ventilated place.[9] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[9] Avoid formation of dust and aerosols.[9] Do not eat, drink, or smoke when using this product. In case of accidental contact or inhalation, seek fresh air and medical attention.[9]

This document is intended for research and development purposes only and is not for diagnostic or therapeutic use.[4][7] Users should consult the relevant Safety Data Sheet (SDS) for complete safety information before handling this chemical.

References

- 1. This compound | 74474-31-0 | FD154129 [biosynth.com]

- 2. usbio.net [usbio.net]

- 3. This compound CAS#: 74474-31-0 [m.chemicalbook.com]

- 4. mybiosource.com [mybiosource.com]

- 5. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]

- 6. This compound [oakwoodchemical.com]

- 7. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Page loading... [guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 11. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical applications of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C18H24N2O4.[1][2][3][4][5][6] It is also known by other names such as N1,N1-Diethyl-N2-1-naphthalenyl-1,2-ethanediamine Ethanedioate and β-Diethylaminoethyl-α-naphthylamine Oxalate.[5][6] The free base of this compound has a CAS Number of 5235-86-9.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C18H24N2O4 | [1][2][3][4][5][6] |

| Molecular Weight | 332.39 g/mol | [1][4][5][6] |

| CAS Number | 29473-53-8 | [2][4][5][6] |

| Alternate CAS (Free Base) | 5235-86-9 | [4][6] |

| Melting Point | 164 °C, 167-169 °C | [1],[3][5] |

| Physical Form | White Solid / Powder to crystal | [5], |

| Solubility | DMSO, Methanol | [3][5] |

| Storage Temperature | 2°C - 8°C, Room Temperature | ,[7] |

Molecular Structure

The molecular structure of this compound consists of two main components: the N,N-Diethyl-N'-1-naphthylethylenediamine cation and the oxalate anion. The SMILES (Simplified Molecular-Input Line-Entry System) notation for the compound is CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O.[1][4] The InChI (International Chemical Identifier) key is MNUSPWMHIHYMKM-UHFFFAOYSA-N.[2]

Caption: 2D Molecular Structure of this compound.

Experimental Protocols and Applications

A related compound, N-(1-Naphthyl)ethylenediamine, is prepared by the reaction of 1-naphthylamine with 2-chloroethanamine.[5] Furthermore, a precursor, N,N-diethylethylenediamine, can be synthesized by reacting diethylamine and 2-chloroethylamine hydrochloride in an autoclave with a sodium methylate methanol solution as an acid-binding agent.[7]

One of the prominent applications of the naphthylethylenediamine moiety is in the Griess test for the quantitative analysis of nitrates and nitrites in various samples, including water.[5] A typical protocol involves the following steps:

-

Nitrate Reduction: If nitrate is to be measured, the sample is passed through a copperized cadmium column to quantitatively reduce nitrate to nitrite.[8]

-

Diazotization: The nitrite-containing sample is then treated with sulfanilamide in an acidic medium to form a diazonium salt.[8]

-

Coupling Reaction: N-(1-naphthyl)ethylenediamine dihydrochloride is added to the solution. This compound couples with the diazonium salt to produce a highly colored azo dye.[5][8]

-

Spectrophotometric Measurement: The intensity of the resulting magenta color is measured using a spectrophotometer at a specific wavelength (e.g., 520 nm), which is proportional to the nitrite concentration in the sample.[8]

This colorimetric method is known for its sensitivity and is widely used in environmental and clinical laboratories.[9]

Caption: Workflow for Nitrite/Nitrate determination using the Griess Test.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Spectrophotometric determination of oxalate ion with N,N'-diethyl-N,N'-[[4,4'-dihydroxy-1,1'-binaphthalene]-3,3'-diyl]bisbenzamide and copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 74474-31-0 | FD154129 [biosynth.com]

- 4. usbio.net [usbio.net]

- 5. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 6. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]

- 7. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 8. crasr.artsandsciences.baylor.edu [crasr.artsandsciences.baylor.edu]

- 9. researchgate.net [researchgate.net]

Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, a compound of interest in analytical chemistry and various research applications. This document details the chemical properties, a plausible two-step synthetic pathway, experimental protocols, and purification methods.

Compound Overview

This compound is a naphthalene derivative with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of approximately 332.39 g/mol .[1] It is the oxalate salt of the free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The presence of the naphthalene moiety imparts aromatic properties to the molecule. This compound is typically a white to off-white solid with a melting point in the range of 164-169°C.[2][3][4] It exhibits solubility in dimethyl sulfoxide (DMSO) and methanol.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 29473-53-8 | [1][2] |

| Molecular Formula | C₁₈H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 332.39 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [2][5] |

| Melting Point | 164-169 °C | [2][3][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][3][4] |

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the N-alkylation of 1-naphthylamine with a suitable diethylaminoethylating agent to form the intermediate free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The second step is the formation of the oxalate salt by reacting the free base with oxalic acid.

A plausible and efficient method for the N-alkylation is the reaction of 1-naphthylamine with 2-chloro-N,N-diethylethylamine hydrochloride. This reaction is a nucleophilic substitution where the amino group of 1-naphthylamine attacks the electrophilic carbon of the chloroethane derivative. The use of a base is necessary to neutralize the hydrochloric acid formed during the reaction and to deprotonate the 1-naphthylamine, thereby increasing its nucleophilicity.

The subsequent oxalate salt formation is a straightforward acid-base reaction. The free base is dissolved in a suitable solvent, and a solution of oxalic acid is added, leading to the precipitation of the this compound salt. This method also serves as a purification step, as the salt often crystallizes in a purer form.

Experimental Protocols

Step 1: Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine (Free Base)

This protocol is adapted from general procedures for the N-alkylation of aromatic amines.

Materials:

-

1-Naphthylamine

-

2-Chloro-N,N-diethylethylamine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium carbonate)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Deionized water

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthylamine (1.0 equivalent) and the anhydrous solvent.

-

Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The excess base is to neutralize the HCl from the alkylating agent and to deprotonate the naphthylamine.

-

Add 2-Chloro-N,N-diethylethylamine hydrochloride (1.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture to 80-100°C and maintain it at this temperature with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary, but a duration of 12-24 hours is a reasonable starting point.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude N,N-Diethyl-N'-1-naphthylethylenediamine free base.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Table 2: Typical Reaction Parameters for N-Alkylation

| Parameter | Value |

| Reactant Ratio (1-Naphthylamine : Alkylating Agent : Base) | 1 : 1.1 : 2.5 |

| Solvent | Anhydrous DMF or Acetonitrile |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Estimated Yield | 50 - 70% |

Step 2: Formation of this compound

This protocol describes the formation and crystallization of the oxalate salt.

Materials:

-

Crude or purified N,N-Diethyl-N'-1-naphthylethylenediamine free base

-

Oxalic acid (dihydrate or anhydrous)

-

Solvent for crystallization (e.g., Isopropanol, Ethanol)

-

Diethyl ether (for precipitation if needed)

Procedure:

-

Dissolve the N,N-Diethyl-N'-1-naphthylethylenediamine free base (1.0 equivalent) in a minimal amount of a suitable solvent like isopropanol.

-

In a separate flask, prepare a solution of oxalic acid (1.0 equivalent) in the same solvent.

-

Slowly add the oxalic acid solution dropwise to the stirred solution of the free base.

-

The oxalate salt may precipitate immediately. If not, the solution can be cooled in an ice bath to induce crystallization. The addition of a co-solvent like diethyl ether can also promote precipitation.

-

Allow the crystallization to proceed for a few hours at a low temperature to maximize the yield.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent or diethyl ether to remove any soluble impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for N,N-Diethyl-N'-(1-naphthyl)ethylenediamine (Free Base)

| Technique | Observed Data |

| ¹H NMR | Spectra available from online databases can be used for comparison. |

| FTIR | Spectra available from online databases can be used for comparison. |

The final oxalate salt can be characterized by melting point determination, which should be sharp and consistent with the literature values. Elemental analysis can be performed to confirm the empirical formula.

Applications

This compound is primarily used in analytical chemistry. It can be used in methods for detecting nitrotyrosine and aminotyrosine residues in peptides and proteins.[1][2][4] It has also been utilized in studies on the separation and photometric determination of antiepileptics.[1][2][4] Furthermore, its ability to form complexes with metal ions suggests potential applications in the detection and quantification of these ions.[6]

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. This compound is harmful if swallowed, in contact with skin, or if inhaled. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Buy this compound | 74474-31-0 [smolecule.com]

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide to its Mechanism of Action in Nitrite Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a critical reagent in analytical chemistry, primarily utilized for the sensitive colorimetric determination of nitrite ions. Its mechanism of action is centered on its role as a coupling agent in the Griess diazotization reaction. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and workflows. While there are isolated mentions of other biological activities, its application in the Griess assay remains its most significant and well-documented function.

Core Mechanism of Action: The Griess Reaction

The principal application of N,N-Diethyl-N'-1-naphthylethylenediamine is as a component of the Griess reagent, which is used to quantify nitrite (NO₂⁻) in a variety of biological and environmental samples.[1][2] The detection method is based on a two-step diazotization reaction first described by Peter Griess in 1858.[1]

Step 1: Diazotization

In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt.[1][3] This reaction is pH-dependent and requires acidic conditions to proceed efficiently.[4]

Step 2: Azo Coupling

The resulting diazonium salt is a reactive intermediate that then couples with a suitable aromatic compound. N,N-Diethyl-N'-1-naphthylethylenediamine serves as this coupling agent. The coupling reaction forms a stable, intensely colored azo dye.[1][3] The intensity of the resulting pink-to-purple color is directly proportional to the initial nitrite concentration and can be quantified spectrophotometrically.[3]

The use of N-(1-naphthyl)ethylenediamine and its derivatives, like N,N-Diethyl-N'-1-naphthylethylenediamine, is favored over simpler compounds such as 1-naphthylamine due to the formation of a more soluble dye in acidic aqueous solutions and for safety reasons, as 1-naphthylamine is a potent carcinogen.[1]

Quantitative Data

The performance of the Griess assay utilizing N,N-Diethyl-N'-1-naphthylethylenediamine or similar coupling agents is characterized by several key quantitative parameters. The following table summarizes typical performance data.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 520 - 560 nm (typically 540 nm) | The exact λmax can be influenced by the specific diazotizing agent and the sample matrix.[3] |

| Molar Absorptivity (ε) | ~4.61 x 10⁴ L·mol⁻¹·cm⁻¹ | This value is for the azo dye formed with sulfathiazole and N-(1-naphthyl)ethylenediamine, which is structurally similar to the dye formed with sulfanilamide and N,N-Diethyl-N'-1-naphthylethylenediamine.[5] |

| Linear Range | 0.5 - 100 µM | The assay demonstrates a linear relationship between absorbance and nitrite concentration within this range. The specific range can vary depending on the protocol and instrumentation.[3][6] |

| Limit of Detection (LOD) | 0.02 - 2.5 µM | The lowest concentration of nitrite that can be reliably detected. This is dependent on the specific reagents and conditions used.[1][7] |

| Precision (Relative Standard Deviation) | < 5% | For replicate measurements within the linear range of the assay. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical signaling pathway of the Griess reaction and a typical experimental workflow for nitrite quantification.

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Caption: General experimental workflow for nitrite quantification using the Griess assay.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of nitrite in biological samples using the Griess assay.

Reagent Preparation

-

Griess Reagent A (Diazotizing Reagent): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C. This solution is stable for several weeks.

-

Griess Reagent B (Coupling Reagent): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution should be prepared fresh weekly.

-

Nitrite Standard Stock Solution (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water. Store at 4°C.

Assay Procedure (96-well plate format)

-

Prepare Nitrite Standard Curve: Perform serial dilutions of the 1 mM Nitrite Standard Stock Solution in the same matrix as your samples (e.g., cell culture medium, buffer) to generate standards with concentrations ranging from 0 to 100 µM.

-

Sample and Standard Addition: Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well microplate.

-

Addition of Griess Reagent A: Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well containing standards and samples.

-

First Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

Addition of Griess Reagent B: Add 50 µL of Griess Reagent B (this compound solution) to each well.

-

Second Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 520-560 nm (typically 540 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

Other Reported Activities

While the primary and well-established mechanism of action for this compound is its role in the Griess assay, there is an isolated report suggesting it possesses antibacterial properties by inhibiting sulfadiazine uptake in certain bacteria. However, this is not a widely documented or characterized mechanism, and the compound is not typically employed as an antibacterial agent. The overwhelming body of scientific literature and its commercial application are focused on its use in nitrite quantification.

Conclusion

This compound is a highly specific and effective coupling agent for the colorimetric determination of nitrite via the Griess reaction. Its mechanism of action is well-understood and relies on the formation of a stable and intensely colored azo dye. This property makes it an invaluable tool for researchers across various disciplines, including physiology, pharmacology, and environmental science, for the indirect measurement of nitric oxide production and the direct quantification of nitrite levels. The provided protocols and data serve as a comprehensive resource for the successful application of this reagent in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility Profile of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a summary of known qualitative solubility and the key factors influencing the dissolution of this compound.

Qualitative Solubility Data

This compound, a white to off-white solid, exhibits limited solubility in common laboratory solvents. The available qualitative data from various chemical suppliers is summarized below. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources. For precise applications, experimental determination of quantitative solubility is highly recommended.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1], Slightly Soluble[2][3] |

| Methanol | Soluble[1], Slightly Soluble[2][3] |

| Ethanol | Slightly Soluble[4] |

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical principles. Understanding these factors is crucial for its handling, formulation, and application in research and drug development.

-

Polarity : The principle of "like dissolves like" is fundamental. The solubility of this organic salt will be highest in solvents with similar polarity.[5]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6][7] This is because increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[5] However, in some cases, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[5][6]

-

Molecular Size and Structure : Larger molecules generally exhibit lower solubility compared to smaller ones of a similar structure, as more energy is required to solvate them.[5][8]

-

pH of the Solution : For an oxalate salt of an amine, the pH of the aqueous solution can significantly influence solubility. The equilibrium between the salt and its free base and oxalic acid can be shifted by altering the pH.

-

Presence of Other Ions : The formation of ion pairs or complex ions in solution can affect the measured solubility.[9]

References

- 1. usbio.net [usbio.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 74474-31-0 [m.chemicalbook.com]

- 4. N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | 29473-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical compound utilized in various analytical and research applications.[1][2] Adherence to strict safety protocols is essential when working with this substance due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Biosynth Safety Data Sheet[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to slightly brown crystalline powder |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol |

| Melting Point | Approximately 167°C (decomposes)[5] |

| Storage Temperature | 2°C - 8°C |

Sources: Biosynth, FUJIFILM Wako Chemicals[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3][4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials.[3]

-

Recommended storage temperature is between 2°C and 8°C.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.

Table 3: Exposure Controls and Personal Protective Equipment

| Control | Specification |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |

| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and replaced if damaged. |

| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |

| Skin and Body Protection | Wear impervious, flame/flame-resistant clothing.[4] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions : Avoid dust formation and contact with the substance.[4] Use personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[4] Evacuate personnel to a safe area.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains, as discharge into the environment must be avoided.[4]

-

Methods for Cleaning Up : Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model

This protocol is a non-animal test method for identifying chemical skin irritants.

-

Tissue Preparation : Reconstructed human epidermal tissues are pre-incubated in a maintenance medium.

-

Chemical Application : A small volume (e.g., 30 µL) of the test chemical is applied topically to the tissue surface. For solid materials, they are typically applied as a solution or suspension.

-

Exposure and Incubation : Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing : After exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test chemical.

-

MTT Assay : The viability of the tissues is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted.

-

Data Analysis : The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Model

This protocol is used to assess the potential of a substance to cause serious eye damage.

-

Tissue Preparation : Reconstructed human cornea-like epithelial tissues are pre-incubated.

-

Chemical Application : The test chemical is applied to the apical surface of the corneal tissue.

-

Exposure : Tissues are exposed for a set duration.

-

Post-Exposure Incubation : Tissues are rinsed and incubated in fresh medium for a post-exposure period to allow for the expression of cytotoxic effects.

-

Viability Assessment : Tissue viability is determined using the MTT assay, similar to the skin irritation test.

-

Classification : The chemical is classified based on the reduction in tissue viability. For example, a viability of ≤ 60% might classify the substance as an irritant.[7]

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Safety and handling workflow for this compound.

References

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as a Tsuda's Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, commonly referred to as a Tsuda's reagent, is a highly sensitive and specific chromogenic agent used in analytical chemistry. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in the quantitative determination of nitrites, nitrates, and sulfonamides. Its primary utility lies in the diazotization-coupling reaction, which results in the formation of a vividly colored azo dye, allowing for precise spectrophotometric analysis.

Chemical and Physical Properties

This compound is a stable salt form of the free base, N,N-Diethyl-N'-1-naphthylethylenediamine. The oxalate form enhances its stability and shelf-life, making it suitable for use as an analytical standard and reagent.

| Property | Value |

| Synonyms | Tsuda's Reagent, N1,N1-Diethyl-N2-1-naphthalenyl-1,2-ethanediamine Ethanedioate, β-Diethylaminoethyl-α-naphthylamine Oxalate |

| CAS Number | 29473-53-8 |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol |

| Appearance | White to slightly brown crystalline powder |

| Melting Point | Approximately 167 °C (decomposes) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |

| Storage | Store at room temperature, protected from light |

Core Applications

The principal applications of this compound are centered around the Griess test for nitrite and nitrate determination and the Bratton-Marshall reaction for the analysis of sulfonamides.

Application 1: Determination of Nitrite and Nitrate (Griess Test)

The Griess test is a widely used analytical method for the colorimetric determination of nitrite ions. The reaction can also be extended to determine nitrate after its reduction to nitrite. The reaction involves the diazotization of a primary aromatic amine, such as sulfanilamide, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, magenta-colored azo dye, the absorbance of which is measured spectrophotometrically.

Reaction Mechanism

The Griess reaction is a two-step process:

-

Diazotization: In an acidic solution, nitrite ions react with sulfanilamide to form a diazonium salt.

-

Coupling: The diazonium salt reacts with N,N-Diethyl-N'-1-naphthylethylenediamine (from the oxalate salt) to form a colored azo compound.

Experimental Protocol: Nitrite Determination

This protocol is adapted for a 96-well microplate format, suitable for high-throughput analysis.

Reagents and Materials:

-

This compound (Tsuda's Reagent)

-

Sulfanilamide

-

Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) standard

-

Deionized water

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

Griess Reagent A (Diazotizing Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid or 1 M hydrochloric acid.

-

Griess Reagent B (Coupling Solution): Prepare a 0.1% (w/v) solution of this compound in deionized water. This solution should be freshly prepared and protected from light.

-

Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.

-

Working Nitrite Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in the same matrix as the samples.

Experimental Workflow:

Procedure:

-

Sample and Standard Preparation: Prepare samples and a series of nitrite standards in a 96-well plate (50 µL per well).

-

Diazotization: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well. Mix gently and incubate for 5-10 minutes at room temperature, protected from light.

-

Coupling Reaction: Add 50 µL of Griess Reagent B (this compound solution) to each well.

-

Incubation: Incubate for 10 minutes at room temperature to allow for color development.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrite concentration in the samples from this curve.

Quantitative Data for Griess Test

The performance of the Griess test can vary slightly depending on the specific conditions and instrumentation.

| Parameter | Typical Value |

| Wavelength of Max. Absorbance (λmax) | 540 - 550 nm |

| Linearity Range | 1 - 100 µM |

| Limit of Detection (LOD) | ~0.5 µM |

| Limit of Quantitation (LOQ) | ~1.5 µM |

| Incubation Time | 10 - 20 minutes |

Application 2: Determination of Sulfonamides (Bratton-Marshall Reaction)

The Bratton-Marshall method is a classic and widely adopted technique for the quantitative analysis of sulfonamides. This method relies on the presence of a primary aromatic amine group in the sulfonamide structure. The principle is identical to the Griess test: diazotization of the primary amine followed by coupling with a chromogenic agent. This compound serves as a highly effective coupling agent in this reaction, producing a stable and intensely colored azo dye.

Reaction Mechanism

The reaction proceeds in three main steps:

-

Diazotization: The primary aromatic amine of the sulfonamide is converted to a diazonium salt using sodium nitrite in an acidic medium.

-

Removal of Excess Nitrite: Any remaining nitrous acid is removed by adding ammonium sulfamate or sulfamic acid to prevent interference with the coupling reaction.

-

Coupling: The diazonium salt is coupled with N,N-Diethyl-N'-1-naphthylethylenediamine to form a colored azo compound.

Experimental Protocol: Sulfonamide Determination

This protocol provides a general framework for the analysis of sulfonamides in pharmaceutical formulations. Sample preparation steps will vary for biological matrices like blood, urine, or tissue.

Reagents and Materials:

-

This compound (Tsuda's Reagent)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ammonium Sulfamate or Sulfamic Acid

-

Sulfonamide standard

-

Deionized water

-

Volumetric flasks and pipettes

-

Spectrophotometer

Reagent Preparation:

-

Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

-

Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.

-

Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of deionized water.

-

Tsuda's Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle and prepare fresh if discoloration occurs.

-

Sulfonamide Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sulfonamide standard in a suitable solvent (e.g., dilute HCl or NaOH, followed by dilution with water) to a final volume of 100 mL.

-

Working Sulfonamide Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL).

Experimental Workflow:

Procedure:

-

Sample and Standard Preparation: Pipette 1 mL of each working standard and sample solution into separate volumetric flasks (e.g., 10 mL).

-

Acidification: Add 1 mL of 1 M HCl to each flask.

-

Diazotization: Add 1 mL of 0.1% sodium nitrite solution, mix well, and allow the reaction to proceed for 3 minutes.

-

Removal of Excess Nitrite: Add 1 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 2 minutes.

-

Coupling: Add 1 mL of 0.1% Tsuda's reagent solution and mix.

-

Dilution and Color Development: Dilute to the mark with deionized water and allow 15 minutes for the color to develop.

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 545 nm) against a reagent blank.

-

Quantification: Construct a calibration curve and determine the concentration of the sulfonamide in the sample.

Quantitative Data for Sulfonamide Determination

The following table presents typical performance characteristics for the spectrophotometric determination of various sulfonamides using the Bratton-Marshall method.

| Sulfonamide | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Sulfacetamide | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |

| Sulfadiazine | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |

| Sulfamethoxazole | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |

| Sulfaguanidine | 0.1 - 7.0 | 0.03 - 0.05 | 0.11 - 0.18 |

Note: These values are indicative and may vary based on the specific sulfonamide and experimental conditions.

Conclusion

This compound is a robust and versatile reagent for the colorimetric determination of key analytes in pharmaceutical and biological sciences. The detailed protocols and methodologies provided in this guide offer a solid foundation for researchers and professionals to implement these sensitive and reliable analytical techniques in their laboratories. The high sensitivity and specificity of the reactions, coupled with the simplicity of the procedures, ensure that Tsuda's reagent will continue to be a valuable tool in quantitative analysis.

Spectroscopic Characterization of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. Due to the limited availability of published experimental spectra for this specific salt in the public domain, this document focuses on its known properties, predicted spectroscopic characteristics based on its molecular structure, and generalized experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a chemical compound used in various analytical methods, including the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins, as well as in studies on the separation and photometric determination of antiepileptics.[1][2] It is also known as Tsuda's Reagent. The compound is commercially available as a white solid and is soluble in solvents like DMSO and Methanol.[2]

| Property | Value |

| CAS Number | 29473-53-8[2][3] |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol [2][3][4] |

| Melting Point | 164-169 °C[2][4] |

| Appearance | White Solid[2] |

| Solubility | DMSO, Methanol[2] |

| Alternate CAS (Free Base) | 5235-86-9[3] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 - 1.3 | Triplet | 6H | -CH₂CH₃ |

| ~ 2.8 - 3.0 | Quartet | 4H | -CH₂ CH₃ |

| ~ 3.0 - 3.2 | Triplet | 2H | -NH-CH₂ -CH₂- |

| ~ 3.4 - 3.6 | Triplet | 2H | -NH-CH₂-CH₂ -N- |

| ~ 6.8 - 8.2 | Multiplet | 7H | Aromatic protons of the naphthyl group |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | -NH - |

| ~ 12 - 14 | Broad Singlet | 2H | Carboxylic acid protons of oxalate |

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 12 - 15 | -CH₂CH₃ |

| ~ 47 - 50 | -CH₂ CH₃ |

| ~ 40 - 45 | -NH-CH₂ -CH₂- |

| ~ 50 - 55 | -NH-CH₂-CH₂ -N- |

| ~ 105 - 135 | Aromatic carbons of the naphthyl group |

| ~ 145 - 150 | Aromatic carbon attached to the nitrogen |

| ~ 160 - 165 | Carboxylate carbons of oxalate |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Medium, Broad | N-H stretching (secondary amine) |

| 2800 - 3000 | Medium | C-H stretching (aliphatic) |

| 1650 - 1750 | Strong, Broad | C=O stretching (oxalate carboxylic acid and carboxylate) |

| 1500 - 1600 | Medium | C=C stretching (aromatic) |

| 1200 - 1300 | Medium | C-N stretching |

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base (N,N-Diethyl-N'-1-naphthylethylenediamine).

| Predicted m/z | Assignment |

| 243.18 | [M+H]⁺ of the free base (C₁₆H₂₂N₂) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Nitrite Determination using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative determination of nitrite is crucial in various fields, including biomedical research, drug development, and environmental monitoring. Nitrite is a stable end-product of nitric oxide (NO) metabolism, a critical signaling molecule in physiological and pathological processes. Therefore, measuring nitrite levels serves as an indirect indicator of NO production. The Griess test is a widely adopted colorimetric method for nitrite quantification.[1] This method is based on a diazotization reaction where nitrite, in an acidic medium, converts a primary aromatic amine to a diazonium salt, which then couples with a coupling agent to form a colored azo dye.[2]

This document provides detailed application notes and protocols for the determination of nitrite using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as the coupling agent. While N-(1-naphthyl)ethylenediamine (NED) is more commonly used, the fundamental principles of the Griess reaction apply.[3] The protocols provided are based on established methods for similar coupling agents and can be adapted for the use of this compound.

Principle of the Method

The determination of nitrite using this compound follows the two-step Griess reaction:

-

Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with a diazotizing agent, typically sulfanilamide, to form a diazonium salt.[3]

-

Azo Coupling: The diazonium salt then couples with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, colored azo dye.[2]

The intensity of the resulting magenta color is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.[4] The maximal absorbance of the azo dye is typically measured between 520 and 550 nm.[5]

Quantitative Data Summary

The performance of the Griess assay can be influenced by the specific reagents and experimental conditions. The following table summarizes typical quantitative data for a standard Griess assay using a naphthylethylenediamine-based coupling agent. These values should be considered as a reference, and it is recommended to validate the assay performance with this compound in your specific experimental setup.

| Parameter | Typical Value | Notes |

| Linear Range | 1 - 100 µM[5] | The concentration range where absorbance is directly proportional to the nitrite concentration. |

| Limit of Detection (LOD) | ~1.0 µM[5] | The lowest concentration of nitrite that can be reliably distinguished from the blank. |

| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm[5] | The optimal wavelength for measuring the absorbance of the colored product. |

| Precision (Relative Standard Deviation) | < 5%[5] | A measure of the repeatability of the assay. |

Experimental Protocols

Reagent Preparation

1. Diazotizing Reagent (Griess Reagent A):

-

Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid.[3]

-

Store in a dark bottle at 4°C. This solution is stable for several weeks.

2. Coupling Reagent (Griess Reagent B):

-

Dissolve 0.1 g of this compound in 100 mL of deionized water.

-

Store in a dark, airtight bottle at 4°C. This solution should be prepared fresh weekly or if a color change is observed.

3. Nitrite Standard Stock Solution (1 mM):

-

Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water.[6]

-

Store at 4°C.

4. Working Nitrite Standards:

-

Prepare a series of dilutions from the 1 mM stock solution in the same matrix as the samples (e.g., cell culture medium, buffer) to create a standard curve. A typical concentration range is 1 µM to 100 µM (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM).[7]

Assay Protocol for 96-Well Microplate

-

Sample and Standard Preparation:

-

Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.[3]

-

-

Griess Reagent Addition:

-

Incubation:

-

Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for complete color development.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 520-560 nm (typically 540 nm) using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.[5]

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.[5]

-

Assay Protocol for Spectrophotometer (Cuvette-based)

-

Reaction Mixture:

-

In a cuvette, combine 100 µL of the working Griess Reagent (prepared as described above) with 300 µL of the nitrite-containing sample and 2.6 mL of deionized water.[8]

-

-

Incubation:

-

Allow the mixture to react at room temperature for approximately 30 minutes.[8]

-

-

Reference Sample:

-

Prepare a reference blank by mixing 100 µL of the working Griess Reagent with 2.9 mL of deionized water.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of the sample at the predetermined λmax (between 520-550 nm) against the reference blank.[8]

-

-

Data Analysis:

-

Use a standard curve generated with known nitrite concentrations to determine the concentration of the unknown sample.

-

Visualizations

References

Griess test protocol using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Application Notes: Griess Test for Nitrite Quantification

Utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate for Indirect Nitric Oxide Measurement

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. Due to its short half-life and high reactivity, direct measurement of NO in biological samples is challenging. However, its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), can be reliably quantified as an indicator of NO production. The Griess test is a straightforward and cost-effective colorimetric assay for detecting nitrite. This protocol details the Griess reaction using this compound as the coupling agent, a method widely adopted for its sensitivity and reliability.

Principle of the Assay

The Griess test is a two-step diazotization reaction.[1][2]

-

Step 1: Diazotization In an acidic environment, sulfanilamide reacts with nitrite (NO₂⁻) present in the sample to form a transient diazonium salt.[1][3]

-

Step 2: Azo Coupling This intermediate diazonium salt then couples with a chromogenic amine, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine (NED), to produce a stable, magenta-colored azo dye.[1][3]

The intensity of the resulting magenta color is directly proportional to the nitrite concentration in the sample. The absorbance of this colored product can be quantified using a spectrophotometer or microplate reader at approximately 540 nm.[3][4]

Experimental Protocols

Required Materials and Reagents

-

Griess Reagent I: Sulfanilamide solution (e.g., 2% w/v in 5% phosphoric acid).

-

Griess Reagent II: this compound (NED) solution (e.g., 0.2% w/v in deionized water).

-

Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) in deionized water.

-

Assay Buffer: As required for sample dilution (e.g., deionized water or phosphate-buffered saline).

-

Equipment:

-

Spectrophotometric multiwell plate reader.

-

Clear, flat-bottom 96-well microplates.

-

Pipetting devices and accessories.

-

Refrigerated microcentrifuge (for specific sample types).

-

Reagent Preparation

-

Griess Reagent I & II: Warm both solutions to room temperature before use. These reagents should be stored at 2-8°C and protected from light.[2] It is recommended to add the reagents sequentially to the sample rather than pre-mixing them, as this enhances sensitivity.[2]

-

1 mM Nitrite Standard Solution: Prepare a working standard by diluting the 100 mM stock solution. For example, add 5 µL of 100 mM Nitrite Standard to 495 µL of Assay Buffer to create a 1 mM solution.[5] This working solution should be kept on ice during use.

Standard Curve Preparation

A standard curve is essential for accurate quantification. Prepare a serial dilution of the 1 mM Nitrite Standard to create standards with concentrations ranging from approximately 1 µM to 100 µM.

Table 1: Example Nitrite Standard Curve Preparation

| Standard | Nitrite Concentration (µM) | Volume of 1 mM Standard (µL) | Volume of Assay Buffer (µL) | Total Volume (µL) |

| S1 | 100 | 50 | 450 | 500 |

| S2 | 50 | 250 of S1 | 250 | 500 |

| S3 | 25 | 250 of S2 | 250 | 500 |

| S4 | 12.5 | 250 of S3 | 250 | 500 |

| S5 | 6.25 | 250 of S4 | 250 | 500 |

| S6 | 3.125 | 250 of S5 | 250 | 500 |

| S7 | 1.56 | 250 of S6 | 250 | 500 |

| S8 (Blank) | 0 | 0 | 500 | 500 |

Sample Preparation

-

Cell Culture Supernatants: Samples can typically be used directly. Centrifuge to pellet any cells or debris.

-

Plasma/Serum: Samples must be deproteinized, as proteins can interfere with the assay. Use an ultrafiltration device (e.g., 10 kDa molecular weight cut-off spin filter) and centrifuge at approximately 10,000 x g for 10-30 minutes at 4°C.[5][6]

-

Urine: Dilute samples at least 10-fold with Assay Buffer.[5][6]

-

Cell/Tissue Lysates: Homogenize tissue or cells in ice-cold buffer, centrifuge to remove debris, and collect the supernatant.[5][6]

For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[5]

Assay Procedure (96-Well Plate Format)

-

Add Standards and Samples: Pipette 50 µL of each standard and prepared sample into separate wells of the 96-well plate.

-

Add Griess Reagent I: Using a multichannel pipette, add 50 µL of the Sulfanilamide solution to each well.

-

First Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[2]

-

Add Griess Reagent II: Add 50 µL of the NED solution to each well.

-

Second Incubation: Incubate for another 10 minutes at room temperature, protected from light.[5]

-

Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader. The color is stable for up to one hour.[5]

Data Presentation and Analysis

Generating the Standard Curve

First, subtract the absorbance value of the blank (0 µM standard) from all other standard and sample readings. Then, plot the corrected absorbance values (Y-axis) against the corresponding nitrite concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a valid curve.

Table 2: Example Quantitative Data for a Nitrite Standard Curve

| Nitrite Concentration (µM) | Absorbance at 540 nm (Corrected) |

| 100 | 1.150 |

| 50 | 0.580 |

| 25 | 0.295 |

| 12.5 | 0.150 |

| 6.25 | 0.076 |

| 3.125 | 0.038 |

| 1.56 | 0.019 |

| 0 | 0.000 |

Calculating Sample Concentration

Use the linear regression equation from the standard curve to calculate the nitrite concentration in your unknown samples.

Concentration (µM) = (Corrected Absorbance of Sample - y-intercept) / slope

Remember to multiply the final concentration by any dilution factor used during sample preparation.

Visualizations

References

Application Notes and Protocols for the Spectrophotometric Determination of Nitrite with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of nitrite is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. Nitrite is a key intermediate in the nitrogen cycle and a significant indicator of water quality. In clinical and pre-clinical research, nitrite is often measured as a stable end-product of nitric oxide (NO) metabolism, providing an indirect quantification of this important signaling molecule.

This application note details a spectrophotometric method for the determination of nitrite based on the Griess reaction, utilizing N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate as the coupling agent. The method relies on the diazotization of an aromatic amine by nitrite in an acidic medium, followed by a coupling reaction with N,N-Diethyl-N'-1-naphthylethylenediamine to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically. While N-(1-naphthyl)ethylenediamine dihydrochloride is more commonly used, this compound serves as a viable alternative.

Principle of the Method

The spectrophotometric determination of nitrite using this compound follows the two-step Griess diazotization reaction.[1] First, in an acidic solution, nitrite reacts with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt.[1] This intermediate diazonium salt is then coupled with this compound to produce a colored azo compound.[1] The resulting dye exhibits a strong absorbance in the visible region of the spectrum, typically around 540-550 nm, which can be quantified using a spectrophotometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics of spectrophotometric methods for nitrite determination based on the Griess reaction. It is important to note that these values are provided as a reference and the specific performance of the assay using this compound should be validated in the user's laboratory.

| Parameter | Typical Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 540 - 550 nm | The optimal wavelength for measuring the absorbance of the formed azo dye.[2] |

| Linearity Range | 1 - 100 µM | The assay typically demonstrates a linear relationship between absorbance and nitrite concentration within this range.[3] |

| Limit of Detection (LOD) | ~0.02 - 2 µM | The lowest concentration of nitrite that can be reliably detected above the background noise.[1] This can be matrix-dependent. |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | The lowest concentration of nitrite that can be quantitatively determined with acceptable precision and accuracy. |

| Molar Absorptivity (ε) | ~4.0 x 10⁴ L·mol⁻¹·cm⁻¹ | This value is for the azo dye formed with N-(1-naphthyl)ethylenediamine and may vary with this compound. |

| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[3] |

| Incubation Time | 10 - 30 minutes | The time required for complete color development at room temperature.[4][5] |

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of nitrite using this compound.

Reagent Preparation

-

Nitrite-Free Deionized Water: Use for all reagent and standard preparations.

-

Diazotizing Reagent (Sulfanilamide Solution): Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid. Store in a dark bottle at 4°C. This solution is stable for several weeks.

-

Coupling Reagent (this compound Solution): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C. Prepare this solution fresh weekly.

-

Stock Nitrite Standard Solution (1000 mg/L): Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in nitrite-free deionized water and dilute to 1000 mL in a volumetric flask. Store at 4°C.

-

Working Nitrite Standard Solutions: Prepare a series of working standards by diluting the stock nitrite standard solution with nitrite-free deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L).

Sample Preparation

-

Aqueous Samples: If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

Biological Samples (e.g., cell culture media, plasma): Deproteinize the sample by adding a precipitating agent (e.g., zinc sulfate or acetonitrile) and centrifuging to remove the precipitated proteins. The clear supernatant is used for the assay.

Assay Procedure

-

Pipette 50 µL of each standard, sample, and a blank (deionized water) into separate wells of a 96-well microplate.

-

Add 50 µL of the Diazotizing Reagent (Sulfanilamide Solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the Coupling Reagent (this compound Solution) to each well.

-

Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.

-

Measure the absorbance at the predetermined wavelength of maximum absorbance (typically around 540 nm) using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

-

Construct a calibration curve by plotting the blank-corrected absorbance of the standards versus their known concentrations.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the calibration curve.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction involved in the Griess test for nitrite determination.

Caption: Chemical reaction pathway for the spectrophotometric determination of nitrite.

Experimental Workflow

The diagram below outlines the general experimental workflow for the determination of nitrite in a sample.

Caption: General experimental workflow for the spectrophotometric analysis of nitrite.

References

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nitric Oxide Assays using N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a labile gaseous signaling molecule that plays a critical role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its transient nature, direct quantification of NO in biological samples is challenging.[2] A common and reliable method for indirect NO measurement is the quantification of its stable, oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1]

The Griess assay is a widely used colorimetric method for the determination of nitrite concentration.[3] This assay is based on a two-step diazotization reaction first described by Peter Griess in 1858.[3][4] In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with a coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to produce a stable, colored azo dye.[3][4] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.[4]

Note on N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: While the vast majority of published protocols and commercial kits for the Griess assay utilize N-(1-naphthyl)ethylenediamine (NED) or its dihydrochloride salt as the coupling agent, this document addresses the use of this compound. Due to a lack of specific literature and protocols for this particular diethyl derivative, the following application notes and protocols are based on the well-established methods for NED. It is presumed that this compound can be used as a direct substitute for NED in the Griess reaction, likely exhibiting similar reactivity. However, empirical validation is recommended to confirm optimal concentrations and reaction conditions.

Principle of the Griess Assay

The Griess test involves a two-step reaction:

-

Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.[2][4]

-

Azo Coupling: The diazonium salt then couples with this compound to form a colored azo dye.[4]

The resulting chromophore has a maximum absorbance at approximately 540-570 nm, and the absorbance is linearly proportional to the nitrite concentration in the sample.[1][5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the nitric oxide signaling pathway and the general workflow of the Griess assay.

Caption: Overview of the Nitric Oxide (NO) signaling cascade.

Caption: Step-by-step workflow for NO measurement using the Griess assay.

Quantitative Data Summary

The performance of the Griess assay is dependent on various factors, including the sample matrix and reagent purity. The following table summarizes typical quantitative data for a standard Griess assay using NED, which is expected to be comparable when using this compound.

| Parameter | Value | Notes |

| Linear Range | 1 - 100 µM | The assay demonstrates a linear relationship between absorbance and nitrite concentration within this range.[4][5] |